(+/-)-Indoxacarb

Übersicht

Beschreibung

Indoxacarb is an oxadiazine pesticide developed by DuPont that acts against lepidopteran larvae . It is marketed under various names such as Indoxacarb Technical Insecticide, Steward Insecticide, and Avaunt Insecticide . It is also used as the active ingredient in the Syngenta line of commercial pesticides: Advion and Arilon . Its main mode of action is via blocking of neuronal sodium channels .

Synthesis Analysis

ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process . This innovative and cost-effective process is expected to improve ADAMA’s supply chain performance while opening access to a global market of approximately $200 million of Indoxacarb sales as of 2021 .

Molecular Structure Analysis

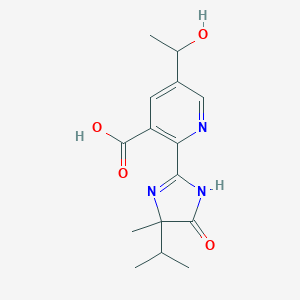

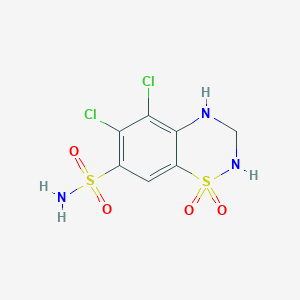

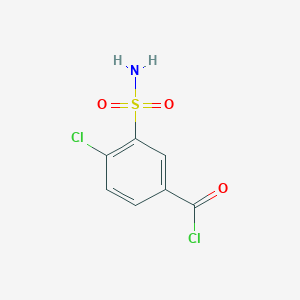

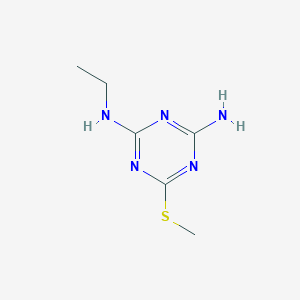

The molecular formula of Indoxacarb is C22H17ClF3N3O7 . Its average mass is 527.834 Da and its mono-isotopic mass is 527.070740 Da .

Physical And Chemical Properties Analysis

Indoxacarb has a density of 1.5±0.1 g/cm3, a boiling point of 571.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 85.7±3.0 kJ/mol and a flash point of 299.3±32.9 °C .

Wissenschaftliche Forschungsanwendungen

Insektizid im Pflanzenschutz

Indoxacarb ist ein Indeno-Oxadiazin-Insektizid, das zur Bekämpfung von Schmetterlingsraupen und anderen Schadinsekten eingesetzt wird . Es ist ein vielversprechendes Insektizid der neuen Generation aus der Klasse der Oxadiazine, das weltweit zur Bekämpfung von saugenden und beißenden Insekten eingesetzt wird .

Neuartiger Wirkmechanismus

Indoxacarb zeigt einen neuartigen Wirkmechanismus, indem es den Natriumkanal blockiert und so eine Depression des Nervensystems, Lähmung und Tod verursacht . Dieser einzigartige Wirkmechanismus macht es zu einem effektiven Werkzeug im Schädlingsmanagement.

Ökotoxikologische Folgen

Indoxacarb kann sich nachteilig auf Ökosysteme, Populationsdynamik und Gesundheit auswirken . Es hat negative Auswirkungen auf die Modellart Theba pisana und zeigt damit seine ökotoxikologischen Auswirkungen .

Biochemische Reaktionen

Indoxacarb-Exposition kann signifikante biochemische Reaktionen in Organismen hervorrufen. Zum Beispiel kann es die Nahrungsaufnahme und das Wachstum behandelter Schnecken reduzieren, die Lipidperoxidation verändern und den Glutathiongehalt beeinflussen .

Veränderung der Enzymaktivität

Indoxacarb-Exposition kann die Enzymaktivitäten in Organismen verändern. Es wurde festgestellt, dass es die Aktivitäten von Katalase, Glutathion-S-Transferase und Glutathion-Peroxidase beeinflusst . Es kann auch Veränderungen in der Acetylcholinesterase-Aktivität verursachen .

Histopathologische Veränderungen

Indoxacarb kann histo-architektonische Veränderungen im Hepatopankreas von T. pisana . Dies zeigt, dass Indoxacarb erhebliche Auswirkungen auf die inneren Strukturen von Organismen haben kann.

Abbau in Nutzpflanzen

Die Wirkung der Nanoformulierung auf das Abbaumuster von Indoxacarb in Maispflanzen wurde untersucht <svg class="icon" height="16" p-id="1735" t="1709

Wirkmechanismus

Target of Action

Indoxacarb primarily targets the neuronal voltage-dependent sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses. By blocking these channels, Indoxacarb disrupts the normal functioning of the nervous system in insects .

Mode of Action

Indoxacarb interacts with its targets by blocking the movements of sodium ions in certain nerve cells . This blockage results in paralysis and eventual death of the affected insects . The primary mode of action of Indoxacarb is to block the sodium channel in the nerve cells of the target pest via N-decarbomethoxyllated metabolite, which potentially causes disintegration of the midgut .

Biochemical Pathways

Indoxacarb affects the biochemical pathways related to nerve impulse transmission. By blocking the sodium channels, it disrupts the flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption leads to paralysis and death in insects .

Pharmacokinetics

The pharmacokinetics of Indoxacarb involve absorption, distribution, metabolism, and excretion (ADME). Indoxacarb is absorbed through the cuticle, orally through consumption, or inhaled through spiracles as vapor . It is then distributed throughout the body to target sites . Metabolism occurs by insect defense mechanisms, breaking down Indoxacarb . Finally, the metabolites are excreted .

Result of Action

The molecular and cellular effects of Indoxacarb’s action include significant locomotory impairments and abnormal body gestures in insects . It also induces changes in acetylcholinesterase activity and causes histo-architectural changes in the hepatopancreas of certain species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indoxacarb. For instance, the concentration of Indoxacarb in the environment can significantly affect its toxicity. Studies have shown that at environmentally relevant concentrations, Indoxacarb poses negative consequences for certain species, indicating its ecotoxicological impacts .

Safety and Hazards

Zukünftige Richtungen

The global Indoxacarb market is expected to grow at a significant rate in the upcoming years . The growth is primarily driven by the growing need for effective pest control solutions and the burgeoning demand for agricultural products . Manufacturers are increasing their investment in research and development efforts to enhance the efficacy, safety, and environmental profile of Indoxacarb-based products .

Biochemische Analyse

Biochemical Properties

Indoxacarb is an oxadiazine pesticide that acts against lepidopteran larvae . It is believed to exert its effects by blocking neuronal sodium channels . The compound is fairly lipophilic with a Kow of 4.65 , which may contribute to its interactions with various biomolecules within the cell.

Cellular Effects

Indoxacarb has been shown to have significant effects on various types of cells. For example, a study on the model species Theba pisana showed that exposure to indoxacarb significantly reduced food intake and growth of the treated snails . It also caused decreases in lipid peroxidation (LPO) levels after 7 and 14 days of exposure, whereas an opposite effect occurred after 21 and 28 days . All treated snails were found to exhibit a lower content of glutathione (GSH) after all times of exposure .

Molecular Mechanism

The primary mode of action of (+/-)-Indoxacarb is via blocking of neuronal sodium channels . This action disrupts the normal functioning of the nervous system in the target pests, leading to their paralysis and eventual death .

Temporal Effects in Laboratory Settings

In a study involving Theba pisana, it was observed that the effects of this compound changed over time . For instance, lipid peroxidation (LPO) levels decreased after 7 and 14 days of exposure, but increased after 21 and 28 days . This suggests that the compound’s effects may vary over time, possibly due to factors such as metabolic degradation or changes in cellular response .

Dosage Effects in Animal Models

The effects of this compound have been studied in various animal models. In Theba pisana, it was found that the compound significantly reduced food intake and growth at both tested concentrations (0.02 µg/mL and tenfold 0.2 µg/mL) . This indicates that the compound’s effects can vary with dosage, and that even relatively low concentrations can have significant impacts.

Transport and Distribution

Given its lipophilic nature , it is likely that it can readily cross cell membranes and distribute throughout various tissues.

Subcellular Localization

Given its mode of action, it is likely that it localizes to neuronal cells where it can interact with sodium channels .

Eigenschaften

IUPAC Name |

methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040801 | |

| Record name | (+/-)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144171-61-9 | |

| Record name | (±)-Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)